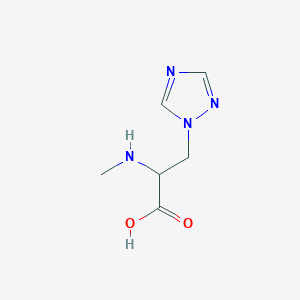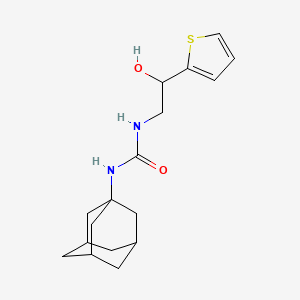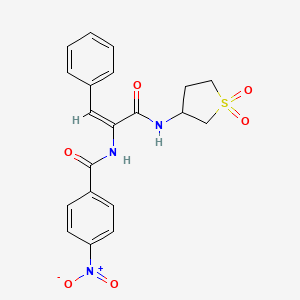![molecular formula C16H13Cl2N3O2 B2948124 2-(2,4-dichlorophenoxy)-N-(pyrazolo[1,5-a]pyridin-5-yl)propanamide CAS No. 2034403-19-3](/img/structure/B2948124.png)
2-(2,4-dichlorophenoxy)-N-(pyrazolo[1,5-a]pyridin-5-yl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound belongs to the class of organic compounds known as pyrazolopyrimidines . Pyrazolopyrimidines are compounds containing a pyrazolopyrimidine moiety, which consists of a pyrazole ring fused to a pyrimidine ring . Pyrazolopyrimidines have applications in various fields, including medicinal chemistry .
Synthesis Analysis
While specific synthesis information for this compound is not available, pyrazolopyrimidines can be synthesized through the reaction of 3-amino-1H-pyrazolo[3,4-d]thieno[2,3-b]pyridine with 1,3-dicarbonyl compounds .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrazolopyrimidine core, with a 2,4-dichlorophenoxy group and a propanamide group attached .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Pyrazolopyrimidines, in general, have tunable photophysical properties .科学的研究の応用
Synthesis and Chemical Properties
The compound is synthesized through reactions involving specific precursors and conditions that aim to explore its chemical properties and potential applications. For instance, the synthesis and biological evaluation of novel derivatives bearing pyrazole, isoxazole, and other heterocyclic frameworks have been explored to assess their antimicrobial and anti-inflammatory activities. These studies highlight the compound's versatility and potential as a base for developing new therapeutic agents (Kendre, Landge, & Bhusare, 2015).
Antimicrobial and Anti-inflammatory Applications
Research has focused on evaluating the antimicrobial and anti-inflammatory properties of derivatives of this compound. Synthesizing new heterocyclic compounds incorporating the base structure of 2-(2,4-dichlorophenoxy)-N-(pyrazolo[1,5-a]pyridin-5-yl)propanamide has shown promising results in inhibiting bacterial and fungal growth, indicating its potential in developing new antimicrobial agents. Additionally, some derivatives have displayed significant anti-inflammatory activities, which could be beneficial in designing new anti-inflammatory drugs (B. V. Kendre, M. G. Landge, & S. Bhusare, 2015).
Herbicidal Activity
The compound has also been explored for its herbicidal activity. Studies have synthesized derivatives and evaluated their effectiveness in controlling weed growth. This research suggests the compound's potential in agricultural applications, offering a basis for developing new herbicides with specific action mechanisms (Liu et al., 2008).
将来の方向性
作用機序
Target of Action
The compound contains a pyrazolo[1,5-a]pyrimidine moiety, which is a common structural motif in many bioactive compounds. For instance, certain pyrazolo[1,5-a]pyrimidine-5,7-diamine compounds have been found to inhibit cyclin-dependent kinases (CDKs) .
Mode of Action
If this compound acts similarly to other pyrazolo[1,5-a]pyrimidines, it might interact with its targets (e.g., CDKs) by binding to their active sites, thereby inhibiting their activity .
Biochemical Pathways
The inhibition of CDKs can affect various cellular processes, including cell cycle progression and transcription regulation .
Result of Action
The inhibition of CDKs could potentially lead to cell cycle arrest and apoptosis, particularly in cancer cells .
特性
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-pyrazolo[1,5-a]pyridin-5-ylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13Cl2N3O2/c1-10(23-15-3-2-11(17)8-14(15)18)16(22)20-12-5-7-21-13(9-12)4-6-19-21/h2-10H,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMMGLUKZQZAHHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC2=CC=NN2C=C1)OC3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-dichlorophenoxy)-N-(pyrazolo[1,5-a]pyridin-5-yl)propanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)propane-2-sulfonamide](/img/structure/B2948043.png)

![1-(4-Bromophenyl)sulfonyl-2-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazole](/img/structure/B2948045.png)

![3,4,5,6-tetrachloro-N-[3-(2-oxoazepan-1-yl)propyl]pyridine-2-carboxamide](/img/structure/B2948049.png)
![N-methyl-2-(naphthalene-1-carbonylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2948050.png)


![2-[(Oxan-4-yl)methoxy]pyridine](/img/structure/B2948056.png)
![N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-4-((1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)sulfonyl)benzamide](/img/structure/B2948058.png)



![Methyl 1-[(2,3,5,6-tetrafluorophenoxy)methyl]pyrazole-3-carboxylate](/img/structure/B2948064.png)